molecular formula C26H22N2O2 B3544603 N-(4-acetylphenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

N-(4-acetylphenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B3544603
M. Wt: 394.5 g/mol
InChI Key: HCXNDBLVXNIHJW-UHFFFAOYSA-N
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Description

The compound “N-(4-acetylphenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The specific synthesis process for “N-(4-acetylphenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide” would likely involve several steps and require careful control of reaction conditions.


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(4-acetylphenyl)-N’-(2-nitrobenzoyl)thiourea”, has been studied. The crystal structure demonstrated the intramolecular hydrogen bonding between the amide-N and o-nitrobenzoyl-O atoms .


Chemical Reactions Analysis

The chemical reactions of “N-(4-acetylphenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide” would depend on its specific structure. Generally, amides can participate in various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “N-(4-Acetylphenyl)-4-methylbenzenesulfonamide”, the molecular formula is C15H15NO3S, the average mass is 289.349 Da, and the monoisotopic mass is 289.077271 Da .

Safety and Hazards

The safety and hazards of “N-(4-acetylphenyl)-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide” are not known. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The development of new quinoline derivatives with improved pharmacological properties is an active area of research. Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel quinoline analogs possessing enhanced activities with minimum toxicity .

Properties

IUPAC Name

N-(4-acetylphenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c1-16-8-10-20(11-9-16)25-17(2)24(22-6-4-5-7-23(22)28-25)26(30)27-21-14-12-19(13-15-21)18(3)29/h4-15H,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXNDBLVXNIHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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